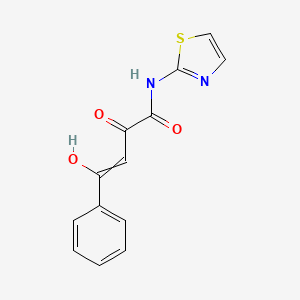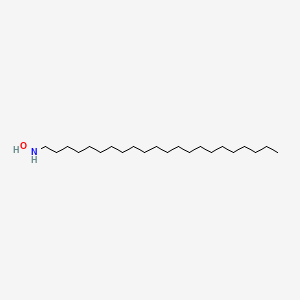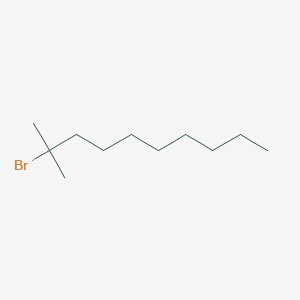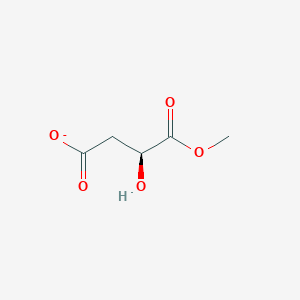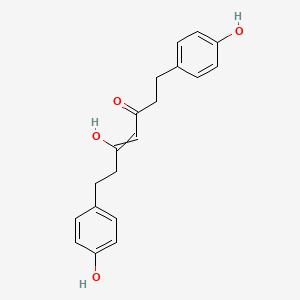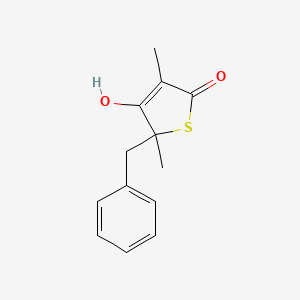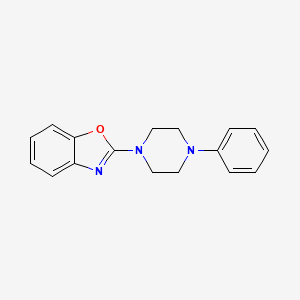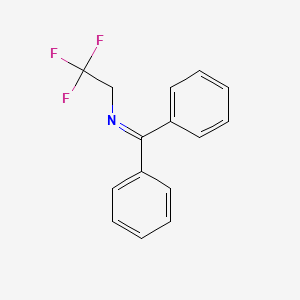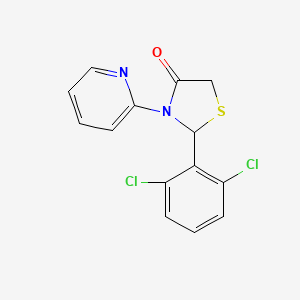
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichlorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a base, followed by cyclization with thioglycolic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Thiazolidinone, 2-phenyl-3-(2-pyridinyl)-: Lacks the dichloro substitution, which may affect its biological activity.
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-pyridinyl)-: Similar structure but with a different pyridine substitution pattern.
Uniqueness
The presence of the 2,6-dichlorophenyl group in 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
364633-71-6 |
|---|---|
分子式 |
C14H10Cl2N2OS |
分子量 |
325.2 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-9-4-3-5-10(16)13(9)14-18(12(19)8-20-14)11-6-1-2-7-17-11/h1-7,14H,8H2 |
InChIキー |
NPOOBNOMEXVSJJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
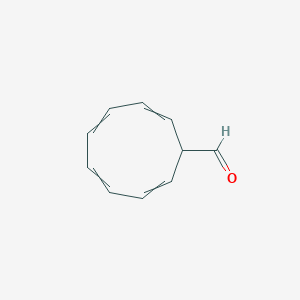
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
